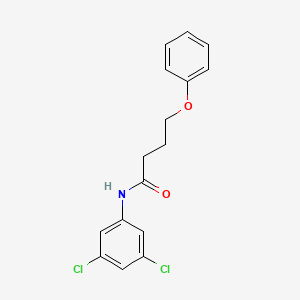

N-(3,5-dichlorophenyl)-4-phenoxybutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-dichlorophenyl)-4-phenoxybutanamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is one of the most commonly prescribed drugs in the world, and its effectiveness and safety have been extensively studied.

Scientific Research Applications

Biological Degradation of Herbicides

Research has shown that certain compounds, similar in structure to N-(3,5-dichlorophenyl)-4-phenoxybutanamide, are subject to biological degradation. For example, phenoxy herbicides, which share a phenolic structure, are degraded by various biological agents, including bacteria and fungi. This indicates the potential for bioremediation strategies that leverage microbial metabolism to remove harmful herbicide residues from the environment (Serbent et al., 2019).

Endocrine Disruption Potential

Studies on compounds like vinclozolin, which shares functional groups with this compound, highlight the complex interactions between synthetic chemicals and endocrine systems. Vinclozolin and its metabolites have been shown to exhibit both antagonist and agonist activities on the androgen receptor, suggesting the potential for endocrine-disrupting effects in humans and wildlife (Wong et al., 1995).

Environmental Persistence and Toxicity

The environmental persistence and potential toxicity of chlorophenol compounds, which are structurally related to this compound, have been a subject of study. These compounds have been identified in various environmental matrices, indicating their resistance to degradation and potential to accumulate, leading to toxic effects on ecosystems and human health (Krüger et al., 2008).

Mechanisms of Action

Research into the mechanisms of action of similar compounds has provided insights into how these chemicals interact with biological systems. For instance, studies on triclosan, a phenolic compound, reveal that it inhibits lipid biosynthesis by targeting specific enzymes, demonstrating a clear biochemical pathway through which these types of compounds can exert their effects (Levy et al., 1999).

Environmental Degradation Processes

The environmental degradation processes of chlorophenols, including those related to this compound, have been extensively studied. These compounds undergo various degradation pathways, including microbial degradation and abiotic processes such as photodegradation, which are crucial for understanding their fate in the environment and for developing methods to mitigate their impacts (Merini et al., 2007).

Mechanism of Action

Target of Action

It is known that similar compounds can interact with various biological targets .

Mode of Action

It is suggested that it may interact with its targets in a way that affects the energetics of certain organisms, such as mycobacterium tuberculosis .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It is suggested that it may have a significant impact on the energetics of certain organisms .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-phenoxybutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c17-12-9-13(18)11-14(10-12)19-16(20)7-4-8-21-15-5-2-1-3-6-15/h1-3,5-6,9-11H,4,7-8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYOLAJADVUPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Chloroethyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2512056.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2512062.png)

![6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512068.png)

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)

![5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2512071.png)

![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)

![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)